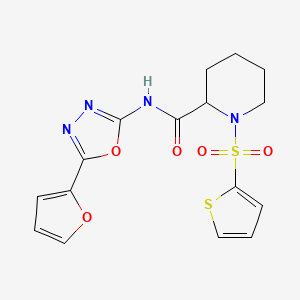

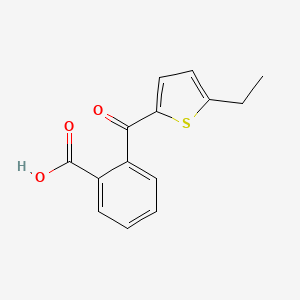

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide, also known as MRS1477, is a potent and selective P2Y14 receptor antagonist. P2Y14 receptors are a subtype of purinergic receptors that are involved in various physiological processes, including inflammation, immune response, and pain sensation. MRS1477 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Applications De Recherche Scientifique

Synthesis and Polymerization

- The study by Percec, Wang, and Oishi (1991) discusses the synthesis of aromatic polyethers through the Scholl reaction, focusing on the polymerizability of diphenyl sulfones and their derivatives. The research highlights how substituents on the phenoxy groups, such as methyl, tert-butyl, and methoxy groups, can enhance both the yield and solubility of the resulting polymers. This study may provide insights into the synthesis and potential applications of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide in polymer science (Percec, Wang, & Oishi, 1991).

Proton Exchange Membranes

- Kim, Robertson, and Guiver (2008) developed comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cells. They synthesized a sulfonated side-chain grafting unit containing sulfonic acid groups, which was used to modify poly(arylene ether sulfone) copolymers. This modification aimed to enhance the proton conductivity of the membranes, suggesting potential applications for related sulfonamide compounds in energy storage and conversion technologies (Kim, Robertson, & Guiver, 2008).

Antiviral Activity

- Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives to evaluate their antiviral activities. This research indicates the potential of sulfonamide compounds in developing antiviral agents, which could be an area of interest for the application of this compound (Chen et al., 2010).

Environmental Applications

- Zhou et al. (2018) explored the use of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water. This study suggests that similar sulfonamide compounds could be investigated for their potential in environmental remediation and water treatment processes (Zhou et al., 2018).

Propriétés

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S2/c1-13-9-10-16(22-13)23(18,19)17-11-5-6-12-21-15-8-4-3-7-14(15)20-2/h3-4,7-10,17H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQBBEZCWWOHRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC#CCOC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2747906.png)

![rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2747913.png)

![(13E)-Spiro[11-oxa-3,18-diazatricyclo[16.5.0.05,10]tricosa-5,7,9,13-tetraene-16,3'-azetidine]-4,17-dione;2,2,2-trifluoroacetic acid](/img/structure/B2747917.png)

![2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2747918.png)

![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2747919.png)

![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2747921.png)

![7-ethyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2747924.png)